molecular formula C9H9BrO3 B14862199 9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol

9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol

Cat. No.: B14862199
M. Wt: 245.07 g/mol
InChI Key: LKMNKTXNNNJRLY-UHFFFAOYSA-N
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Description

9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol is a heterocyclic compound that features a bromine atom, a hydroxyl group, and a dioxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol typically involves the bromination of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-one.

    Reduction: Formation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol is not fully understood. it is believed to interact with biological molecules through its bromine and hydroxyl groups, potentially forming hydrogen bonds or participating in halogen bonding. These interactions can affect various molecular targets and pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a bromine atom and a hydroxyl group in 9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol makes it unique compared to its analogs

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-ol

InChI

InChI=1S/C9H9BrO3/c10-7-4-6(11)5-8-9(7)13-3-1-2-12-8/h4-5,11H,1-3H2

InChI Key

LKMNKTXNNNJRLY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=CC(=C2)O)Br)OC1

Origin of Product

United States

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